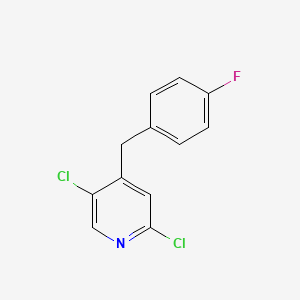

2,5-Dichloro-4-(4-fluorobenzyl)-pyridine

Description

Significance of Substituted Pyridine (B92270) Scaffolds in Contemporary Chemical Science

The pyridine ring, a nitrogen-bearing heterocycle, holds a privileged position in chemical and pharmaceutical sciences. rsc.orgnih.gov As an isostere of benzene (B151609), it is a fundamental component in over 7,000 existing drug molecules and serves as a precursor for countless pharmaceuticals and agrochemicals. rsc.orgnih.gov Pyridine scaffolds are prevalent in nature, found in essential biomolecules like vitamins (niacin and pyridoxine) and alkaloids. rsc.orgnih.gov

In medicinal chemistry, pyridine derivatives are of special interest due to their unique properties. The nitrogen atom in the ring can improve the water solubility of a molecule, a crucial factor for drug delivery and bioavailability. nih.govresearchgate.net Furthermore, the pyridine scaffold is highly versatile, allowing for easy functionalization and the creation of diverse chemical libraries for drug discovery. nih.gov This adaptability has led to the development of pyridine-containing compounds with a broad spectrum of therapeutic applications, including anticancer and antibacterial agents. rsc.orgnih.gov The consistent incorporation of this moiety into a wide range of FDA-approved drugs underscores its status as a "privileged scaffold" in the design of new therapeutic agents. rsc.org

The Strategic Role of Halogenation in Pyridine Functionalization

The introduction of halogen atoms onto a pyridine ring is a critical strategy in synthetic chemistry. chemrxiv.orgnih.gov Halogenated pyridines are vital building blocks and key intermediates used to diversify chemical structures for structure-activity relationship (SAR) studies, which are essential for optimizing the efficacy and properties of new drug candidates. chemrxiv.orgnih.gov Installing a carbon-halogen bond provides a reactive handle for numerous subsequent bond-forming reactions, such as cross-coupling reactions, enabling the construction of more complex molecular architectures. chemrxiv.orgnih.gov

However, the halogenation of pyridines is not without its challenges. The pyridine ring is an electron-deficient π-system, which makes it electronically mismatched for standard electrophilic aromatic substitution (EAS) reactions. nih.govnih.gov Consequently, these reactions often require harsh conditions, such as high temperatures and the use of strong acids, which can limit their applicability to complex molecules with sensitive functional groups. nih.govyoutube.com This has spurred the development of alternative and more regioselective methods for pyridine halogenation, including strategies that proceed through unconventional intermediates like Zincke imines, to overcome the inherent limitations of classical approaches. chemrxiv.orgnih.govmountainscholar.org

Impact of Fluorine Substitution on Heterocyclic Molecular Design and Reactivity

The incorporation of fluorine into organic molecules, particularly heterocycles, is a powerful tool in modern drug design. tandfonline.com The unique properties of the fluorine atom can profoundly influence the physicochemical and pharmacokinetic profiles of a compound. researchgate.net Due to its small size and high electronegativity, introducing fluorine can enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins. tandfonline.comrsc.org

One of the primary advantages of fluorination is the increased metabolic stability it confers. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it resistant to cleavage by metabolic enzymes and thereby extending the half-life of a drug in the body. nih.gov Furthermore, fluorine substitution can modulate the acidity or basicity (pKa) of nearby functional groups and alter a molecule's lipophilicity, which affects its ability to permeate biological membranes. tandfonline.comnih.gov It is estimated that over 20% of all pharmaceuticals on the market contain fluorine, a testament to the significant and beneficial impact of this element in medicinal chemistry. rsc.org

Contextualizing 2,5-Dichloro-4-(4-fluorobenzyl)-pyridine within Current Research Landscape

The chemical structure of this compound is a deliberate amalgamation of the advantageous features discussed previously. While extensive research focusing solely on this specific compound is not widely published, its architecture strongly suggests its role as a highly functionalized intermediate or building block in discovery research, particularly for pharmaceuticals or agrochemicals. ontosight.aievitachem.com

The molecule can be deconstructed into its key components:

The Pyridine Core : This provides the foundational heterocyclic scaffold known for its presence in a multitude of bioactive compounds. rsc.orgnih.gov

Dichloro Substitution : The chlorine atoms at the 2- and 5-positions render the pyridine ring electron-deficient and provide two distinct sites for further chemical modification through reactions like nucleophilic aromatic substitution or cross-coupling, allowing for the synthesis of diverse derivatives. nih.gov

The 4-Fluorobenzyl Group : This moiety introduces several important features. The benzyl (B1604629) group adds a flexible lipophilic component, while the fluorine atom on the phenyl ring leverages the benefits of fluorination, such as enhanced metabolic stability and modified electronic properties that can influence intermolecular interactions. rsc.orgnih.gov

The synthesis of such polysubstituted pyridines typically involves multi-step sequences, including controlled halogenation and cross-coupling reactions. nih.govnih.govgoogle.com Therefore, this compound represents a sophisticated precursor designed for the efficient assembly of more complex target molecules, embodying a strategic approach to modern molecular design in organic chemistry.

Data Tables

Table 1: Effects of Fluorine Substitution in Heterocyclic Chemistry

| Property | Impact of Fluorine Incorporation | Scientific Rationale |

|---|---|---|

| Metabolic Stability | Increased | The Carbon-Fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage. nih.gov |

| Binding Affinity | Often Enhanced | Fluorine can participate in favorable intermolecular interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets. rsc.org |

| Bioavailability | Can be Improved | Fluorine can modulate lipophilicity and membrane permeability. tandfonline.com |

| Acidity/Basicity (pKa) | Altered | The high electronegativity of fluorine can influence the pKa of adjacent functional groups. nih.gov |

Table 2: Structural and Chemical Information for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2,5-Dichloro-4-(4-fluorobenzyl)pyridine |

| Molecular Formula | C12H8Cl2FN |

| CAS Number | Not broadly available in public databases |

| Key Structural Features | Dichlorinated pyridine ring, 4-fluorobenzyl substituent |

| Probable Application | Synthetic intermediate in pharmaceutical or agrochemical research. ontosight.aievitachem.com |

An exploration of the synthetic routes toward this compound reveals a strategic focus on the construction and subsequent functionalization of the 2,5-dichloropyridine (B42133) core. Methodologies for assembling this key intermediate are diverse, ranging from classical halogenation approaches to modern catalytic and ring-manipulation techniques.

Structure

3D Structure

Properties

Molecular Formula |

C12H8Cl2FN |

|---|---|

Molecular Weight |

256.10 g/mol |

IUPAC Name |

2,5-dichloro-4-[(4-fluorophenyl)methyl]pyridine |

InChI |

InChI=1S/C12H8Cl2FN/c13-11-7-16-12(14)6-9(11)5-8-1-3-10(15)4-2-8/h1-4,6-7H,5H2 |

InChI Key |

XOWQYVDSNJNHCC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC(=NC=C2Cl)Cl)F |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of 2,5 Dichloro 4 4 Fluorobenzyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an unparalleled tool for the detailed mapping of molecular structures in solution. Through the analysis of various NMR experiments, the precise electronic environment of each nucleus, the connectivity between atoms, and their spatial relationships can be determined.

High-Resolution ¹H and ¹³C NMR Spectral Analysis of the Pyridine (B92270) and Benzyl (B1604629) Moieties

The ¹H and ¹³C NMR spectra provide fundamental information about the electronic environment of the hydrogen and carbon atoms within the molecule, respectively. The chemical shifts are influenced by the electron-donating and electron-withdrawing nature of the substituents on both the pyridine and benzyl rings.

¹H NMR Spectroscopy: The proton NMR spectrum of 2,5-dichloro-4-(4-fluorobenzyl)-pyridine is expected to exhibit distinct signals corresponding to the protons on the pyridine ring, the benzylic methylene (B1212753) group, and the 4-fluorobenzyl ring. The two protons on the dichloropyridine ring are anticipated to appear as singlets in the aromatic region, with their chemical shifts influenced by the deshielding effect of the electronegative chlorine atoms and the nitrogen atom. For 2,5-dichloropyridine (B42133), the proton at position 6 (adjacent to nitrogen) typically appears at a lower field than the proton at position 3. The benzylic protons (CH₂) are expected to appear as a singlet, with a chemical shift influenced by the adjacent aromatic rings. The protons of the 4-fluorobenzyl group will present as two doublets, characteristic of a para-substituted benzene (B151609) ring, due to coupling with each other and with the fluorine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbons of the pyridine ring will be significantly affected by the chloro substituents and the nitrogen atom. In pyridine itself, the carbon atoms adjacent to the nitrogen (C2 and C6) are the most deshielded chemicalbook.com. The presence of chlorine atoms at positions 2 and 5 will further influence these shifts. The benzylic carbon (CH₂) signal will appear in the aliphatic region but will be shifted downfield due to its attachment to two aromatic systems. The carbons of the 4-fluorobenzyl ring will show characteristic shifts, with the carbon directly bonded to the fluorine atom exhibiting a large C-F coupling constant.

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine Ring | ||

| H-3 | ~7.7 | ~138 |

| H-6 | ~8.3 | ~150 |

| C-2 | - | ~152 |

| C-4 | - | ~145 |

| C-5 | - | ~125 |

| Benzyl Moiety | ||

| CH₂ | ~4.1 | ~40 |

| Fluorobenzyl Ring | ||

| H-2', H-6' | ~7.2 (d) | ~130 (d) |

| H-3', H-5' | ~7.0 (t) | ~115 (d) |

| C-1' | - | ~133 |

| C-4' | - | ~162 (d, ¹JCF ≈ 245 Hz) |

Note: Predicted values are based on data from analogous compounds and are for illustrative purposes. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Atom Connectivity and Spatial Relationships

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and for determining the through-bond and through-space connectivity of the atoms.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum will reveal the coupling relationships between protons. Key expected correlations would be between the ortho- and meta-protons of the 4-fluorobenzyl ring. The protons on the dichloropyridine ring and the benzylic protons are expected to be singlets and therefore will not show COSY cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for H-3 and H-6 of the pyridine ring, the benzylic CH₂ group, and the protonated carbons of the 4-fluorobenzyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity between the different moieties of the molecule. Expected key correlations include:

The benzylic protons (CH₂) to the C-4 of the pyridine ring and C-1' of the fluorobenzyl ring.

The benzylic protons (CH₂) to C-3 and C-5 of the pyridine ring.

The pyridine proton H-3 to C-2, C-4, and C-5.

The pyridine proton H-6 to C-2 and C-5.

The fluorobenzyl protons (H-2'/H-6') to C-4' and the benzylic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. Key NOESY correlations would be expected between the benzylic protons and the protons on both the pyridine ring (H-3) and the fluorobenzyl ring (H-2'/H-6'), which would help to define the preferred conformation of the molecule in solution.

Fluorine-19 NMR (¹⁹F NMR) for Detailed Analysis of the Fluorobenzyl Group

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion spectrabase.com. The ¹⁹F NMR spectrum of this compound is expected to show a single signal for the fluorine atom on the benzyl group. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For aromatic fluorine compounds, the chemical shifts typically range from -100 to -130 ppm relative to CFCl₃ ucsb.edu. The signal will likely appear as a triplet due to coupling with the two ortho protons (H-3' and H-5') of the fluorobenzyl ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Characteristic Vibrational Frequencies of Dichloropyridine and Fluorobenzyl Substructures

The vibrational spectrum of this compound will be a composite of the characteristic vibrations of its constituent parts: the 2,5-dichloropyridine ring, the 4-fluorobenzyl group, and the benzylic methylene linker.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic stretching and bending vibrations. The C-C and C-N stretching vibrations typically occur in the 1600-1400 cm⁻¹ region. The presence of chlorine substituents will influence the positions of these bands.

C-Cl Vibrations: The C-Cl stretching vibrations for chloropyridines are generally found in the 800-600 cm⁻¹ region.

Fluorobenzyl Group Vibrations: The 4-fluorobenzyl group will show characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹. The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ range. The C-F stretching vibration is a strong band typically observed in the 1250-1100 cm⁻¹ region.

CH₂ Vibrations: The benzylic methylene group will exhibit symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ region and scissoring/bending vibrations around 1450 cm⁻¹.

Characteristic Vibrational Frequencies:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (CH₂) | 2950 - 2850 |

| Aromatic C=C and C=N Stretch | 1600 - 1400 |

| CH₂ Scissoring | ~1450 |

| C-F Stretch | 1250 - 1100 |

| Ring Breathing Modes | 1000 - 800 |

| C-Cl Stretch | 800 - 600 |

Conformational Insights from IR and Raman Spectroscopic Data

The vibrational spectra can also provide insights into the conformational flexibility of the molecule, particularly concerning the rotation around the C-C single bond connecting the benzylic carbon to the pyridine ring. Different spatial arrangements of the two aromatic rings relative to each other may result in subtle shifts in the vibrational frequencies of certain modes, particularly those involving the benzylic CH₂ group and the adjacent ring atoms. A detailed analysis of the spectra, potentially aided by theoretical calculations, could reveal the presence of a preferred conformation or a mixture of conformers in the solid state or in solution.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry serves as a critical analytical technique in the structural characterization of "this compound." It provides indispensable information for confirming the molecular formula through the precise determination of the molecular ion's mass and for elucidating the compound's structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. For "this compound," with a molecular formula of C₁₂H₇Cl₂FN, the theoretical monoisotopic mass can be calculated with a high degree of precision. This calculated exact mass is then compared with the experimentally measured mass of the molecular ion ([M]+• or protonated molecule [M+H]⁺).

The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in a characteristic isotopic pattern in the mass spectrum. The most abundant molecular ion peak will correspond to the molecule containing two ³⁵Cl atoms. Additional peaks at M+2 and M+4 will be observed due to the presence of one and two ³⁷Cl atoms, respectively, with their relative intensities determined by the natural abundance of these isotopes. The precise mass measurement of these isotopic peaks by HRMS provides strong evidence to confirm the molecular formula C₁₂H₇Cl₂FN.

Table 1: Predicted HRMS Data for this compound

| Molecular Formula | Ion Species | Calculated m/z |

| C₁₂H₇³⁵Cl₂FN | [M]+• | 257.9967 |

| C₁₂H₇³⁵Cl³⁷ClFN | [M+2]+• | 259.9937 |

| C₁₂H₇³⁷Cl₂FN | [M+4]+• | 261.9908 |

| C₁₂H₈³⁵Cl₂FN | [M+H]⁺ | 258.0045 |

| C₁₂H₈³⁵Cl³⁷ClFN | [M+2+H]⁺ | 260.0015 |

| C₁₂H₈³⁷Cl₂FN | [M+4+H]⁺ | 261.9986 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the "this compound" molecular ion. In an MS/MS experiment, the molecular ion is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable insights into the molecule's connectivity and substructures.

The fragmentation of "this compound" is anticipated to occur at the weakest bonds and lead to the formation of stable ions. The benzylic C-C bond between the pyridine ring and the fluorobenzyl group is a likely site for initial cleavage.

Key predicted fragmentation pathways include:

Cleavage of the C-C bond: The most probable initial fragmentation is the cleavage of the bond connecting the pyridine and the fluorobenzyl moieties. This can lead to the formation of two primary fragment ions: the 4-fluorobenzyl cation and the 2,5-dichloropyridinyl radical, or vice versa. The 4-fluorobenzyl cation is a particularly stable fragment due to resonance delocalization.

Fragmentation of the dichloropyridine ring: Following the initial cleavage, the dichloropyridinyl fragment can undergo further fragmentation, such as the loss of a chlorine atom or the expulsion of HCl.

Fragmentation of the fluorobenzyl group: The fluorobenzyl fragment itself is relatively stable but can undergo further fragmentation under higher energy conditions.

The identification of these characteristic fragment ions allows for the confident structural confirmation of "this compound."

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| Predicted Fragment Ion | Proposed Structure | Calculated m/z | Fragmentation Pathway |

| C₇H₆F⁺ | 4-fluorobenzyl cation | 109.0453 | Cleavage of the C-C bond between the pyridine ring and the benzyl group. |

| C₅H₂Cl₂N⁺• | 2,5-dichloropyridin-4-yl radical cation | 145.9591 | Cleavage of the C-C bond between the pyridine ring and the benzyl group. |

| C₅H₂ClN⁺• | Chloropyridinyl radical cation | 110.9927 | Loss of a Cl• radical from the dichloropyridinyl fragment. |

Computational and Theoretical Investigations of 2,5 Dichloro 4 4 Fluorobenzyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular structure, stability, and electronic characteristics, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For 2,5-Dichloro-4-(4-fluorobenzyl)-pyridine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can determine its most stable three-dimensional structure. mdpi.combiomedres.usresearchgate.net

The optimization process yields key geometrical parameters, including bond lengths, bond angles, and dihedral angles. In the dichloropyridine ring, the C-Cl bonds are expected to influence the ring's geometry due to the steric and electronic effects of the chlorine atoms. Similarly, the C-F bond in the fluorobenzyl moiety will affect the phenyl ring's parameters. The connection between the pyridine (B92270) and phenyl rings via a methylene (B1212753) bridge introduces conformational flexibility. DFT calculations can precisely model these structural features. mdpi.comnih.gov The total energy calculated for the optimized structure is a measure of the molecule's thermodynamic stability.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| C(pyridine)-Cl | ~1.74 | C-N-C (pyridine) | ~117.0 |

| C(pyridine)-C(benzyl) | ~1.52 | Cl-C-C (pyridine) | ~121.5 |

| C(phenyl)-F | ~1.36 | C(py)-C(CH2)-C(ph) | ~112.0 |

| C-N (pyridine) | ~1.34 | F-C-C (phenyl) | ~118.5 |

| Dihedral Angle (°) | |||

| Pyridine Ring - Phenyl Ring | ~70-90 |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of molecular stability and reactivity. scirp.orgnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. scirp.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich dichloropyridine ring. The LUMO, conversely, would likely be distributed over the pyridine ring, influenced by the electron-withdrawing chlorine atoms. The HOMO-LUMO gap can be calculated using DFT, providing insights into the molecule's electronic transitions and its potential as an electron donor or acceptor in reactions. nih.govrsc.org This analysis helps to predict how the molecule will interact with other chemical species. researcher.life

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | ~ -6.8 |

| LUMO Energy | ~ -1.5 |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. youtube.com

In this compound, the most negative potential (red) is expected to be located around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The fluorine atom on the benzyl (B1604629) ring will also create a region of negative potential. Regions of positive potential (blue) are anticipated around the hydrogen atoms. Notably, halogen atoms like chlorine can exhibit a dual electrostatic nature. While they are electronegative, creating a negative potential belt around their equator, they can also have a region of positive potential, known as a σ-hole, along the axis of the C-Cl bond. nih.govrsc.org This positive σ-hole makes the chlorine atoms potential sites for halogen bonding, a type of non-covalent interaction.

Conformational Analysis and Intramolecular Interactions

The single bond connecting the methylene bridge to the pyridine ring allows for rotation, leading to different spatial arrangements (conformations) of the two aromatic rings relative to each other. Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers to rotation between them. mdpi.com The rotational barrier is the energy required to move from one stable conformer to another through a transition state. biomedres.usresearchgate.netbiomedres.us

For the this compound system, the preferred conformation is likely to be one where the two rings are not coplanar, but rather twisted with a significant dihedral angle. This arrangement minimizes steric repulsion between the hydrogen atoms on the pyridine ring and the benzyl group. DFT calculations can be used to perform a potential energy surface scan by systematically rotating the dihedral angle between the rings to map out the energy profile. mdpi.comresearchgate.net This scan reveals the energy minima corresponding to the most stable conformers and the transition states, thereby quantifying the rotational energy barrier. biomedres.us

| Parameter | Value |

|---|---|

| Preferred Dihedral Angle (°) | ~ 70-90 |

| Calculated Rotational Barrier (kcal/mol) | ~ 3 - 6 |

Non-covalent interactions (NCIs) are crucial in determining the structure and function of molecules in condensed phases, including crystal packing and ligand-receptor binding. mdpi.comnih.govgatech.edu The presence of chlorine and fluorine atoms in this compound makes it a candidate for various NCIs. mdpi.comresearchgate.net

Halogen bonding is a significant directional interaction where a halogen atom acts as an electrophilic species (Lewis acid) via its positive σ-hole. rsc.org In the crystal lattice, the chlorine atoms of one molecule could interact with the nitrogen atom or the π-system of the aromatic rings of a neighboring molecule. Furthermore, weak hydrogen bonds of the C-H···Cl and C-H···F type can occur both intramolecularly, influencing the molecule's conformation, and intermolecularly, contributing to the stability of the crystal structure. mdpi.com Fluorine substitution is known to significantly impact intermolecular interactions and molecular packing. researchgate.net Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) index analysis can be used to identify and characterize these weak interactions, revealing their role in the supramolecular architecture. mdpi.comnih.gov

Steric and Electronic Effects of Dichloro- and Fluorobenzyl Substitution on Pyridine Ring Conformation

The substitution of a pyridine ring with multiple functional groups, such as two chlorine atoms and a 4-fluorobenzyl group, introduces significant steric and electronic perturbations that dictate the molecule's three-dimensional conformation. In this compound, the substituents' interplay governs the rotational freedom around the C4-C(benzyl) bond and influences the planarity of the pyridine ring itself.

Electronic Effects: Electronically, both chlorine and fluorine are highly electronegative atoms that exert a strong inductive electron-withdrawing effect (-I effect). nih.gov The two chlorine atoms significantly reduce the electron density of the pyridine ring, making it electron-deficient. nih.gov This is a common feature in halogenated pyridines, which renders them less susceptible to electrophilic aromatic substitution and more reactive towards nucleophiles. nih.govnih.gov

The table below summarizes the expected conformational and electronic effects based on theoretical calculations of similarly substituted pyridine systems.

| Parameter | Effect of Dichloro- Substitution | Effect of 4-Fluorobenzyl Substitution | Combined Influence on Conformation |

| Pyridine Ring Electron Density | Strong decrease due to -I effect of two Cl atoms. | Minor influence from the benzyl group; -I effect from fluorine on the phenyl ring. | Overall electron-deficient pyridine ring. |

| Rotational Barrier (C4-Cbenzyl) | Increased due to steric hindrance from Cl at C5. | Steric bulk of the phenyl ring contributes to the rotational barrier. | High rotational barrier leading to a preferred, non-planar conformation of the substituent relative to the ring. |

| Pyridine Ring Geometry | Minor distortions in bond lengths and angles. | Negligible direct effect on ring planarity. | The pyridine ring remains largely planar, but with altered C-C and C-N bond lengths due to electronic withdrawals. |

Theoretical Insights into Carbon-Halogen and Carbon-Fluorine Bond Properties

Computational quantum chemistry provides profound insights into the nature of the carbon-halogen bonds within this compound, which are fundamental to its reactivity and stability. emerginginvestigators.org

The C-Cl and C-F bonds in this molecule are highly polarized due to the large differences in electronegativity between carbon and the halogen atoms. The halogen atoms bear a partial negative charge (δ-), while the attached carbon atoms carry a partial positive charge (δ+).

C-Cl Bonds: The two C-Cl bonds attached to the pyridine ring (at C2 and C5) are strong covalent bonds. Theoretical calculations on chlorinated pyridines show that the bond dissociation energy (BDE) is significant, indicating high stability. researchgate.net However, the polarization of these bonds makes the carbon atoms electrophilic and susceptible to nucleophilic attack, a key step in many substitution reactions.

C-F Bond: The C-F bond on the benzyl ring is one of the strongest single bonds in organic chemistry. nih.gov Its high BDE makes it relatively inert to cleavage. This bond is also highly polarized, but the fluorine atom's high electronegativity and poor leaving group ability mean it is not easily displaced in nucleophilic substitution reactions.

Quantum chemical calculations, such as those using DFT or ab initio methods, can precisely quantify these properties. nih.gov The table below presents typical calculated values for bond lengths and Mulliken atomic charges for similar chemical environments.

| Bond | Typical Calculated Bond Length (Å) | Typical Calculated Mulliken Charge on Halogen | Typical Calculated Bond Dissociation Energy (kcal/mol) |

| Pyridine C2-Cl | 1.74 | -0.15 to -0.25 | 80 - 90 |

| Pyridine C5-Cl | 1.74 | -0.15 to -0.25 | 80 - 90 |

| Phenyl C4'-F | 1.35 | -0.25 to -0.35 | 110 - 125 |

Inductive Effect: Fluorine's powerful -I effect withdraws electron density from the phenyl ring. This withdrawal is transmitted through the sigma bond framework, influencing the C-C bonds within the ring and the benzylic C-C bond. This effect can slightly strengthen adjacent C-H and C-C bonds. nih.gov

Molecular Electrostatic Potential (MEP): Computational MEP maps for fluorinated aromatic compounds show a region of negative potential localized on the fluorine atom and a corresponding electron-deficient area on the phenyl ring. This charge distribution is critical for intermolecular interactions, including potential halogen bonding and dipole-dipole interactions. rsc.org

Lipophilicity: Fluorine substitution is known to significantly increase the lipophilicity of a molecule. This enhancement is a crucial factor in medicinal chemistry for improving membrane permeability. The presence of the fluorine atom in this compound is predicted to substantially increase its octanol-water partition coefficient (logP) compared to its non-fluorinated analog. nih.gov

Computational Mechanistic Studies of this compound Synthesis

The synthesis of a polysubstituted pyridine like this compound involves multiple steps, typically including halogenation and a carbon-carbon bond-forming reaction. Computational chemistry is a powerful tool for understanding the mechanisms of these reactions, predicting outcomes, and optimizing conditions. ntu.edu.sg

Halogenation: The introduction of chlorine atoms onto a pyridine ring is challenging due to the ring's electron-deficient nature. nih.govnih.gov Direct electrophilic chlorination often requires harsh conditions. nih.gov Computational studies on pyridine halogenation mechanisms have explored various pathways. For an activated pyridine precursor, the reaction likely proceeds through an electrophilic aromatic substitution (SEAr) mechanism. DFT calculations can map the potential energy surface for this reaction, identifying key intermediates (like the σ-complex or Wheland intermediate) and the transition states connecting them. chemrxiv.orgnsf.gov The activation energies calculated for these transition states provide insight into the reaction kinetics and the feasibility of different chlorinating agents. chemrxiv.org

C-C Coupling: The formation of the C4-C(benzyl) bond is typically achieved through a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling. researchgate.net For instance, a Negishi coupling would involve the reaction of a 4-halopyridine derivative with a fluorobenzylzinc reagent. Computational studies of these catalytic cycles have been instrumental in elucidating the elementary steps:

Oxidative Addition: The catalyst (e.g., a Pd(0) complex) adds to the C-X bond of the pyridine.

Transmetalation: The benzyl group is transferred from zinc to the palladium center.

Reductive Elimination: The C-C bond is formed, and the catalyst is regenerated.

DFT calculations can model the geometry and energy of the transition state for each step, with reductive elimination often being the rate-determining step. ntu.edu.sg These models help rationalize the choice of ligands on the metal catalyst, which can significantly impact reaction efficiency by modulating the electronic and steric properties of the metal center.

Computational chemistry provides a quantitative basis for understanding the regioselectivity observed in synthetic reactions.

Regioselectivity in Halogenation: In the synthesis of the 2,5-dichloro isomer, the directing effects of existing substituents on a pyridine precursor are paramount. If starting from a 4-benzylpyridine, chlorination would be directed by the pyridine nitrogen and the benzyl group. Computational analysis of the stability of possible σ-complex intermediates can predict the most likely sites of substitution. The calculated energies often show that attack at the C2 and C5 positions leads to more stable intermediates compared to attack at C3, rationalizing the observed product distribution. chemrxiv.orgnsf.gov

Yields in Cross-Coupling: The yields of cross-coupling reactions are influenced by the kinetics of the catalytic cycle and the stability of intermediates. Computational studies can identify potential side reactions or catalyst deactivation pathways that lower the yield. For example, calculations might reveal a high-energy barrier for the desired reductive elimination step or a competing pathway like β-hydride elimination. By understanding these mechanistic details, reaction conditions (temperature, solvent, ligand) can be modified to favor the desired product pathway, thereby improving the yield. ntu.edu.sg

Advanced Research Directions and Future Perspectives in the Study of 2,5 Dichloro 4 4 Fluorobenzyl Pyridine

Development of Green Chemistry Approaches for the Synthesis of Halogenated Fluoropyridines

Traditional methods for synthesizing halogenated pyridines often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. The principles of green chemistry are driving the development of more sustainable and environmentally benign synthetic routes. Future research in the synthesis of 2,5-Dichloro-4-(4-fluorobenzyl)-pyridine and related compounds is expected to focus on several key green methodologies.

Key Green Chemistry Strategies:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase product yields, and often allows for solvent-free conditions, thereby minimizing waste.

Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach by combining three or more reactants in a single step to form a complex product, which increases atom economy and reduces the number of purification steps.

Solvent-Free or Green Solvent Systems: The use of ionic liquids, deep eutectic solvents, or performing reactions under solvent-free conditions can significantly reduce the environmental impact associated with volatile organic compounds (VOCs).

Biocatalysis: The use of enzymes as catalysts can provide high selectivity under mild reaction conditions, offering a green alternative to traditional metal catalysts for certain transformations.

| Methodology | Key Advantages | Potential Application for Halogenated Fluoropyridines |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, energy efficiency | Acceleration of cross-coupling or halogenation steps. |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity | One-pot assembly of the core pyridine ring from simpler precursors. |

| Solvent-Free Conditions | Eliminates solvent waste, simplifies purification | Solid-state or melt-phase reactions for functionalization. |

| Biocatalysis | High chemo-, regio-, and stereoselectivity; mild conditions | Enzymatic resolution or selective functionalization of precursors. nih.gov |

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Molecular Design

Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of the target molecule and propose multiple synthetic pathways by working backward from the product to commercially available starting materials. advancechemjournal.comchemrxiv.org These algorithms learn from vast reaction databases to identify the most plausible and efficient routes.

Reaction Yield Prediction: Supervised ML models can be trained on reaction data to predict the yield of a specific chemical transformation under various conditions (e.g., catalyst, solvent, temperature). ucla.edu This allows for in silico optimization before any experiments are conducted, saving time and resources.

De Novo Molecular Design: Generative AI models can design novel molecules with desired properties from scratch. nih.govresearchgate.net By providing a set of target properties (e.g., potential biological activity, specific electronic properties), these models can generate new pyridine derivatives related to the target compound for further investigation.

Application of In-Situ Spectroscopic Techniques for Reaction Monitoring and Optimization

The synthesis of complex molecules often involves sensitive intermediates and critical endpoints that are difficult to monitor with traditional offline analytical methods. Process Analytical Technology (PAT), utilizing in-situ spectroscopic techniques, provides real-time data on reaction progress, leading to better control, optimization, and safety. americanpharmaceuticalreview.com

For the synthesis of this compound, techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be implemented. americanpharmaceuticalreview.comnih.gov These methods use fiber-optic probes immersed directly into the reaction vessel, allowing for continuous, non-destructive analysis. americanpharmaceuticalreview.com This real-time monitoring can track the consumption of reactants, the formation of intermediates, and the appearance of the final product, enabling precise control over reaction parameters and immediate detection of any deviations. mpg.deresearchgate.net

| Technique | Principle | Information Gained | Advantage |

|---|---|---|---|

| FTIR Spectroscopy | Measures absorption of infrared light by molecular vibrations. | Concentration of species with strong dipole moments (e.g., C=O, C-Cl). | Highly sensitive to functional group changes. americanpharmaceuticalreview.com |

| Raman Spectroscopy | Measures inelastic scattering of monochromatic light. | Concentration of species with polarizable bonds (e.g., C-C, C-Br, aromatic rings). americanpharmaceuticalreview.com | Excellent for monitoring reactions in aqueous media and for symmetric bonds. americanpharmaceuticalreview.com |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed structural information, reaction kinetics, and intermediate identification. | Provides unambiguous structural data during the reaction. mpg.de |

Exploration of Novel Catalytic Systems for Efficient Functionalization of the Pyridine Core

The direct C–H functionalization of pyridine rings is a powerful strategy for creating molecular diversity, but it remains challenging due to the electron-deficient nature of the ring. bohrium.com Future research will likely focus on novel catalytic systems that can selectively activate and functionalize the pyridine core of molecules like this compound.

Transition-Metal Catalysis: While palladium-catalyzed cross-coupling reactions are well-established, research continues into catalysts based on other metals like rhodium, ruthenium, and nickel for novel C-H activation pathways, potentially offering different regioselectivity. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for generating radical intermediates. This approach can be used for the alkylation or amination of pyridines under gentle conditions, harnessing the unique reactivity of pyridinyl radicals. unibo.itacs.orgresearchgate.net

Dual Catalysis Systems: Combining photoredox catalysis with another catalytic cycle, such as transition-metal or enzyme catalysis, can enable transformations that are not possible with either system alone. This approach opens new avenues for complex bond formations on the pyridine scaffold.

Advanced Computational Modeling for High-Throughput Screening and Virtual Synthesis

Computational chemistry provides indispensable tools for accelerating the discovery process by predicting molecular properties and potential applications before synthesis. For this compound and its analogues, in silico methods can guide research and prioritize experimental efforts.

Virtual High-Throughput Screening (vHTS): Large virtual libraries of compounds derived from the core scaffold can be rapidly screened against biological targets (e.g., protein active sites) using molecular docking simulations. ijfmr.comijfmr.comijsdr.org This helps identify potential "hit" compounds with promising therapeutic activity.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. nih.gov Evaluating these drug-like properties early in the design phase is crucial for avoiding late-stage failures in drug development.

Quantum Mechanics (QM) Calculations: QM methods can be used to predict electronic properties, reaction mechanisms, and spectroscopic signatures of molecules. This can aid in understanding the reactivity of the target compound and in designing derivatives with tailored electronic or optical properties.

The integration of these advanced computational and experimental strategies will undoubtedly accelerate the exploration of this compound and its derivatives, unlocking their full potential in various scientific and technological fields.

Q & A

Q. What are the recommended synthetic routes for 2,5-dichloro-4-(4-fluorobenzyl)-pyridine, and how can regioselectivity be controlled during synthesis?

- Methodological Answer : The synthesis typically involves coupling a fluorobenzyl group to a dichloropyridine core. Organometallic transmetalation-equilibration methods (e.g., using Grignard or lithium reagents) can enable regioselective functionalization of the pyridine ring . For example, Suzuki-Miyaura cross-coupling (as seen in for similar compounds) with a 4-fluorobenzyl boronic ester could introduce the benzyl group at the 4-position. To control regioselectivity, directing groups or temperature optimization (e.g., low-temperature lithiation) may be employed to favor substitution at the 2,5-dichloro positions .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR can confirm substituent positions and detect impurities (e.g., coupling constants for fluorine in the benzyl group) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated in for structurally related pyridine derivatives.

- HPLC/Purity Assays : Ensure >97% purity, with buffer systems like ammonium acetate (pH 6.5) for chromatographic separation .

Q. How should this compound be stored to maintain stability, and what are its key degradation risks?

- Methodological Answer : Store under nitrogen at ≤4°C to prevent oxidation or hydrolysis of the fluorobenzyl and chloro groups . Avoid contact with strong oxidizers (e.g., peroxides) and aluminum, which may catalyze decomposition. Regular stability testing via TLC or HPLC is recommended to monitor degradation products like dehalogenated derivatives .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test interactions with kinases or cytochrome P450 isoforms using fluorogenic substrates .

- Cellular Apoptosis Assays : Use flow cytometry to assess cytotoxicity in cancer cell lines (e.g., MCF-7 or HeLa) .

- Receptor Binding Studies : Radioligand displacement assays (e.g., -labeled antagonists) to measure affinity for G-protein-coupled receptors .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing analogs with varying halogen or substituent patterns be addressed?

- Methodological Answer : Use computational tools (DFT calculations) to predict electron density maps of the pyridine ring, identifying reactive sites for electrophilic/nucleophilic attack . For example, 2,5-dichloro-4-substituted pyridines may require directed ortho-metalation (DoM) strategies with LDA (lithium diisopropylamide) to access the 6-position selectively .

Q. What structure-activity relationship (SAR) insights can guide optimization of bioactivity?

- Methodological Answer :

- Fluorine Substitution : The 4-fluorobenzyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, as seen in and .

- Chloro Positioning : 2,5-Dichloro groups increase electrophilicity, potentially improving kinase inhibition but risking off-target reactivity. Compare with 3,5-dichloro analogs () to assess positional effects .

- Pyridine Modifications : Replace the pyridine with triazole () or thiochromeno rings () to study π-π stacking interactions in target binding.

Q. How can computational modeling predict binding modes and guide derivative design?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or MAPK kinases. Focus on hydrogen bonding with the pyridine nitrogen and hydrophobic contacts from the fluorobenzyl group .

- MD Simulations : Run 100-ns simulations in explicit solvent to assess conformational stability of the ligand-receptor complex .

Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy data?

- Methodological Answer :

- Solubility Optimization : Modify the compound with PEGylated side chains or co-solvents (e.g., DMSO/water mixtures) to improve bioavailability .

- Metabolite Identification : Use LC-MS/MS to detect rapid hepatic conversion (e.g., CYP450-mediated dechlorination) that reduces efficacy .

- Pharmacokinetic Profiling : Compare AUC (area under the curve) and in rodent models to align dosing regimens with in vitro IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.